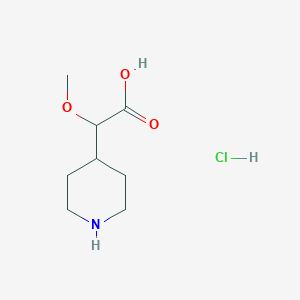

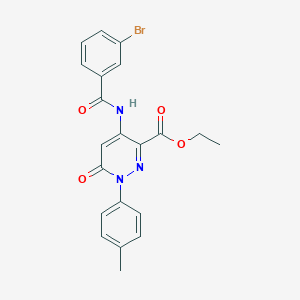

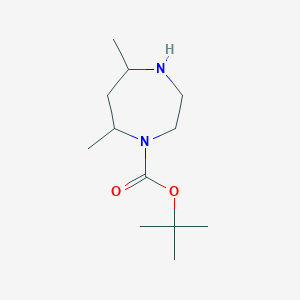

![molecular formula C17H13FO5S B2650045 8-ethoxy-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one CAS No. 904438-76-2](/img/structure/B2650045.png)

8-ethoxy-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Radiosynthesis and Imaging Agents

8-ethoxy-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one and its derivatives have been explored for their potential in medical imaging, particularly as novel positron emission tomography (PET) imaging agents. For instance, 8-ethoxy-2-(4-[18 F]fluorophenyl)-3-nitro-2H-chromene ([18 F]-EFPNC) was prepared through a nucleophilic substitution reaction, showcasing the feasibility of synthesizing PET imaging agents with this compound as a precursor. This research suggests potential applications in the field of oncology and neurology, where precise imaging is crucial for diagnosis and therapeutic monitoring (Liu et al., 2017).

Proton Exchange Membranes

In the realm of materials science, derivatives of 8-ethoxy-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one have been investigated for their utility in developing proton exchange membranes (PEMs) for fuel cell applications. This research has led to the creation of novel sulfonated poly(arylene ether sulfone) copolymers, which show promising properties such as high proton conductivity and good mechanical strength, potentially overcoming some of the limitations of current PEM materials (Kim, Robertson, & Guiver, 2008).

Synthesis and Application in Carbohydrate Chemistry

Another application of 8-ethoxy-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one derivatives is in the field of organic synthesis and carbohydrate chemistry. The compound has been used to develop protected glycosyl donors for the synthesis of complex carbohydrates, demonstrating the versatility of this chemical scaffold in facilitating the synthesis of biologically relevant molecules (Spjut, Qian, & Elofsson, 2010).

Antitumor Activity

Research into the antitumor properties of 8-ethoxy-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one and its analogues has revealed promising results. Compounds derived from this chemical structure have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, showing significant antiproliferative activities against a panel of tumor cell lines. This indicates the potential for these compounds to be developed into new anticancer agents (Yin et al., 2013).

Fluorescent Probes and Sensors

The structural features of 8-ethoxy-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one have been exploited to design fluorescent probes and sensors. These compounds exhibit selective sensing properties for various ions and molecules, demonstrating the compound's utility in developing tools for biochemical research and environmental monitoring. One such application includes the creation of fluorescent probes for the detection of Zn2+ ions, highlighting the compound's versatility in sensor technology (Hu et al., 2014).

Propriétés

IUPAC Name |

8-ethoxy-3-(4-fluorophenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FO5S/c1-2-22-14-5-3-4-11-10-15(17(19)23-16(11)14)24(20,21)13-8-6-12(18)7-9-13/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVJKNHETRIORZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethoxy-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

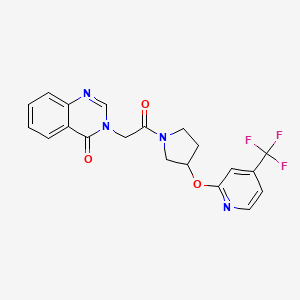

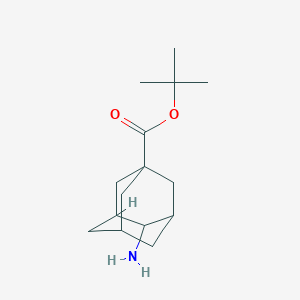

![3-Cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide](/img/structure/B2649966.png)

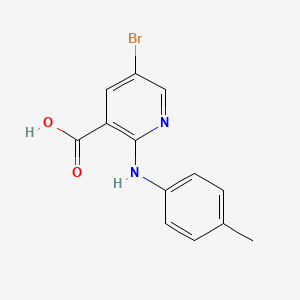

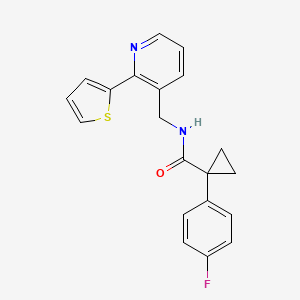

![Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2649969.png)

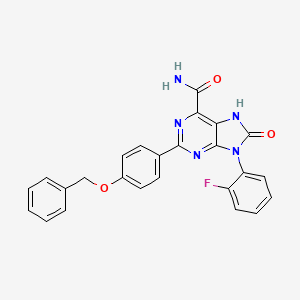

![9-(5-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649980.png)

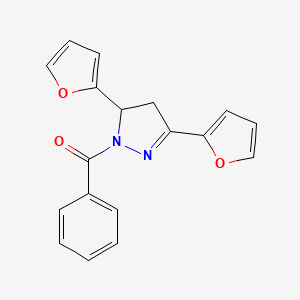

![Methyl 3-({[4-(acetylamino)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2649982.png)

![5-(cinnamylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649984.png)